molecular formula C10H8F5IO B12822290 1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene

1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene

Cat. No.: B12822290
M. Wt: 366.07 g/mol
InChI Key: VCMODNQNFJGHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene is a halogenated aromatic compound featuring a trifluoromethyl group at the para position, an iodine substituent at the ortho position, and a 2,2-difluoropropoxy ether chain. This structure combines strong electron-withdrawing groups (trifluoromethyl, iodine) with a fluorinated alkoxy chain, making it relevant for applications in agrochemicals, pharmaceuticals, or materials science. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds .

Properties

Molecular Formula

C10H8F5IO

Molecular Weight

366.07 g/mol

IUPAC Name

1-(2,2-difluoropropoxy)-2-iodo-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F5IO/c1-9(11,12)5-17-8-3-2-6(4-7(8)16)10(13,14)15/h2-4H,5H2,1H3

InChI Key

VCMODNQNFJGHIQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=C(C=C(C=C1)C(F)(F)F)I)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoropropoxy Group: This step involves the reaction of a suitable alcohol with a fluorinating agent to introduce the difluoropropoxy group.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or a similar reagent.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The difluoropropoxy and trifluoromethyl groups can participate in addition reactions, particularly with electrophiles and nucleophiles.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its fluorinated groups contribute to the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

    Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving fluorinated molecules.

    Industrial Applications: It serves as a precursor for the synthesis of various industrial chemicals and materials, including agrochemicals and specialty polymers.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups can enhance the compound’s binding affinity and selectivity, leading to more effective therapeutic agents.

Comparison with Similar Compounds

1-(2,2-Difluoroethoxy)-2-iodo-4-trifluoromethylbenzene

  • Key Differences : The alkoxy chain is shorter (ethoxy vs. propoxy), reducing steric bulk and molecular weight. The 2,2-difluoroethoxy group may decrease lipophilicity compared to the difluoropropoxy chain.
  • Synthesis : Similar pathways are employed, but the shorter chain might simplify purification steps .
  • Applications : Likely used in similar contexts but with altered pharmacokinetic properties due to reduced hydrophobicity.

Oxyfluorfen (2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-trifluoromethylbenzene)

  • Key Differences : Replaces iodine with chlorine and introduces a nitro group. The nitro group enhances oxidative reactivity, making oxyfluorfen a potent herbicide.
  • Electronic Effects: The nitro group strongly withdraws electrons, directing electrophilic attacks to specific positions on the benzene ring.
  • Stability : Nitro groups increase photodegradation risks, whereas iodine may confer stability under physiological conditions .

7-(3’-Fluoropropoxy)-8-trifluoromethyl-1,5-benzodiazepin-2-one

  • Key Differences: A benzodiazepine core replaces the benzene ring, and the alkoxy chain has a single fluorine.
  • Biological Relevance : The benzodiazepine framework suggests CNS activity, contrasting with the agrochemical focus of halogenated benzenes .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Key Differences: An amide linkage replaces the ether chain, and bromine/fluorine substituents are present.
  • Synthesis : Requires acyl chloride intermediates and coupling with amines, differing from etherification strategies used for the target compound .

Physicochemical and Functional Comparisons

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Key Substituents Predicted logP Notable Features
1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene C₁₀H₇F₅IO₂ 2-I, 4-CF₃, OCH₂CF₂CH₃ ~3.8 High halogen content, fluorinated chain
1-(2,2-Difluoroethoxy)-2-iodo-4-trifluoromethylbenzene C₉H₅F₅IO₂ 2-I, 4-CF₃, OCH₂CF₂ ~3.2 Shorter chain, lower steric hindrance
Oxyfluorfen C₁₄H₉ClF₃NO₄ 2-Cl, 4-CF₃, O-(NO₂-Ph-OEt) ~4.2 Nitro group enhances herbicidal activity
4-Bromo-N-(2-chloro-6-fluorophenyl)... C₁₇H₁₀BrClF₅NO₂ Br, F, CF₃, amide linkage ~2.5 Amide improves solubility

Key Observations:

Lipophilicity : The target compound’s difluoropropoxy chain increases logP compared to its ethoxy analog, suggesting better membrane permeability .

Reactivity : Iodine’s polarizability may facilitate nucleophilic substitution or cross-coupling reactions, unlike chlorine in oxyfluorfen .

Stability : Fluorinated alkoxy chains resist hydrolysis, whereas nitro groups (e.g., in oxyfluorfen) are prone to reduction .

Biological Activity

1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene, with the chemical formula C9_9H9_9F2_2IO, is a compound of interest due to its potential biological activities. This article reviews the current knowledge regarding its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9_9H9_9F2_2IO
  • Molecular Weight: 292.07 g/mol
  • CAS Number: 131839734

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an antimicrobial and anticancer agent.

Anticancer Properties

Research has highlighted that halogenated compounds can play a role in cancer treatment by inducing apoptosis in cancer cells. The trifluoromethyl group is particularly noted for enhancing the lipophilicity and metabolic stability of compounds, which may contribute to their efficacy against various cancer types.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Cell Membrane Disruption: The lipophilic nature of the compound suggests it could integrate into cellular membranes, leading to increased permeability and cell death.
  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cell survival.

Case Studies

  • Study on Antimicrobial Efficacy:
    A study conducted on structurally related compounds demonstrated that halogenated benzene derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The results indicated a correlation between the degree of halogenation and antimicrobial potency.
    CompoundActivity Against E. coliActivity Against S. aureus
    1-(2,2-Difluoropropoxy)-2-iodo...ModerateHigh
    1-Bromo-4-trifluoromethylbenzeneHighModerate
  • Cancer Cell Line Studies:
    In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that halogenated phenolic compounds could induce apoptosis through the activation of caspase pathways. While specific data on this compound is lacking, its structural analogs have shown promise in similar assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.